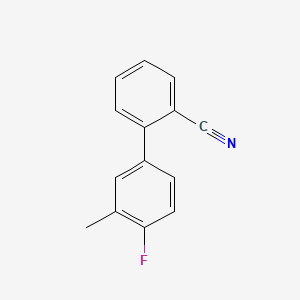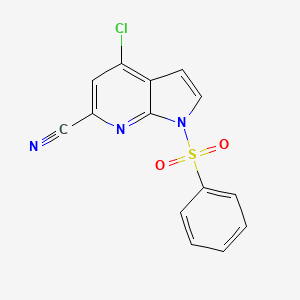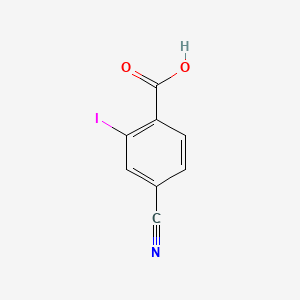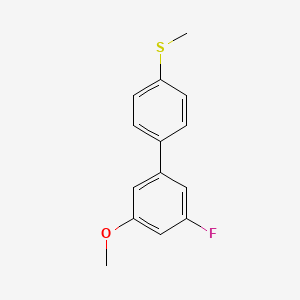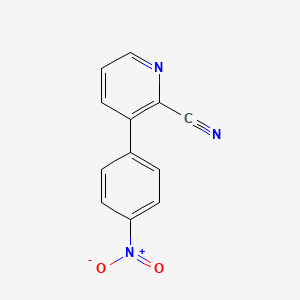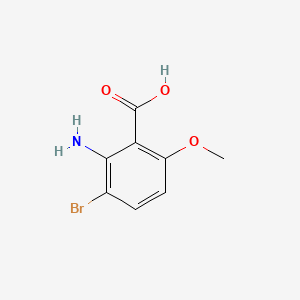![molecular formula C7H7BClNO3 B578692 [2-Chloro-5-(hydroxyiminomethyl)phenyl]boronic acid CAS No. 1272412-67-5](/img/structure/B578692.png)
[2-Chloro-5-(hydroxyiminomethyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Layer-by-Layer Assembly with Chitosan
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is used in the layer-by-layer assembly of polymers. Zhang et al. (2016) explored its use in creating self-assembly multilayer thin films with chitosan-PBA and poly(vinyl alcohol) under pH control, demonstrating its potential in biocompatible coatings and drug delivery systems (Zhang et al., 2016).
Boronic Esters Synthesis
Şükran Cenikli Başeren et al. (2011) described the synthesis of boronic esters using derivatives of phenylboronic acid. This study highlights the chemical versatility and potential applications in organic synthesis and materials science (Başeren et al., 2011).
Fluorescent Probe for Hydrogen Peroxide Detection
Cai et al. (2015) developed a novel fluorescent probe using a derivative of phenylboronic acid for the detection of hydrogen peroxide, showcasing its application in analytical chemistry, particularly in the detection of reactive oxygen species (Cai et al., 2015).
Optical Modulation in Nanotechnology
Mu et al. (2012) explored the use of phenylboronic acid derivatives in modulating the optical properties of single-walled carbon nanotubes. This has implications in nanotechnology and materials science, particularly in the development of sensors and nanoelectronics (Mu et al., 2012).
Catalysis in Amidation Reactions
Wang et al. (2018) studied the use of a phenylboronic acid derivative as a catalyst in dehydrative amidation, demonstrating its potential in organic synthesis and pharmaceutical manufacturing (Wang et al., 2018).
Glucose-Responsive Hybrid Nanoassemblies
Matuszewska et al. (2015) investigated the assembly behavior of block copolymers with phenylboronic acid derivatives in glucose-responsive hybrid nanoassemblies, suggesting applications in drug delivery and biosensing (Matuszewska et al., 2015).
Multiple Micellization and Dissociation Transitions
Jin et al. (2010) demonstrated the use of phenylboronic acid-containing block copolymers to investigate micellization and dissociation transitions in thermo-responsive materials, with potential biomedical applications (Jin et al., 2010).
Biocompatible and Biodegradable Micelles
Vrbata et al. (2018) synthesized and studied biocompatible and biodegradable micelles using phenylboronic ester as the linkage, indicating its utility in the design of drug delivery vehicles responsive to physiological conditions (Vrbata & Uchman, 2018).
Cellulose Depolymerization
Levi et al. (2016) utilized derivatives of phenylboronic acid for the hydrolytic dissolution of cellulose in water, indicating a potential application in biomass processing and renewable materials (Levi et al., 2016).
作用機序
Action Environment
The action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation of boronate esters. Additionally, the presence of diols in the environment can influence its reactivity.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid can be achieved through a two-step reaction process. The first step involves the synthesis of 2-Chloro-5-nitrophenylboronic acid, which is then converted to the desired product through a reduction and hydrolysis reaction.", "Starting Materials": [ "2-Chloro-5-nitrophenylboronic acid", "Hydroxylamine hydrochloride", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Chloro-5-nitrophenylboronic acid", "Reaction conditions: 2-Chloro-5-chlorophenylboronic acid, Hydroxylamine hydrochloride, Sodium hydroxide, Water", "1. Dissolve 2-Chloro-5-chlorophenylboronic acid (1 eq) and Hydroxylamine hydrochloride (1.2 eq) in water.", "2. Add Sodium hydroxide (2 eq) to the mixture and stir at room temperature for 2 hours.", "3. Filter the resulting solid and wash with water.", "4. Dissolve the solid in hydrochloric acid and filter to obtain 2-Chloro-5-nitrophenylboronic acid as a yellow solid.", "Step 2: Reduction and hydrolysis of 2-Chloro-5-nitrophenylboronic acid", "Reaction conditions: 2-Chloro-5-nitrophenylboronic acid, Sodium dithionite, Sodium hydroxide, Water", "1. Dissolve 2-Chloro-5-nitrophenylboronic acid (1 eq) in water.", "2. Add Sodium dithionite (2 eq) and Sodium hydroxide (2 eq) to the mixture and stir at room temperature for 2 hours.", "3. Adjust pH to acidic using hydrochloric acid.", "4. Filter the resulting solid and wash with water to obtain 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid as a white solid." ] } | |
CAS番号 |
1272412-67-5 |
分子式 |
C7H7BClNO3 |
分子量 |
199.40 g/mol |
IUPAC名 |
[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H |
InChIキー |
NRFCKPJWQMVWJW-UHFFFAOYSA-N |
異性体SMILES |
B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O |
SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
正規SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
同義語 |
2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)

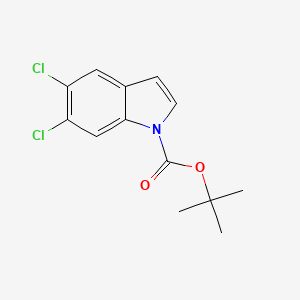

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

